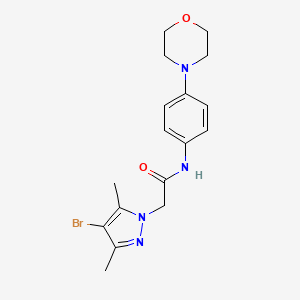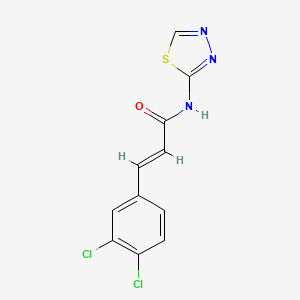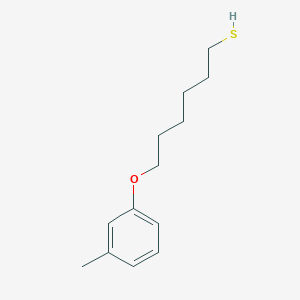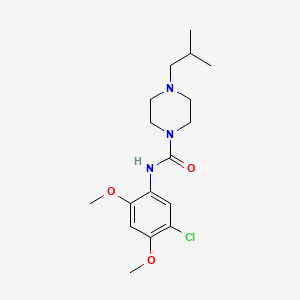
1-(2-fluorobenzyl)-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine
Übersicht
Beschreibung
1-(2-fluorobenzyl)-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound is commonly referred to as "FTBC" and has been studied extensively for its mechanism of action and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of FTBC is complex and not fully understood. However, it is known that FTBC binds selectively to the 5-HT1A receptor and acts as a partial agonist. This means that it can activate the receptor to a certain extent, but not fully. This partial agonist activity is thought to be responsible for the potential therapeutic benefits of FTBC.
Biochemical and Physiological Effects:
FTBC has been shown to have a number of biochemical and physiological effects. One of the most notable effects is its ability to modulate the activity of the 5-HT1A receptor. This modulation can lead to changes in mood and anxiety levels. Additionally, FTBC has been shown to have anti-inflammatory properties and may have potential applications in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
FTBC has a number of advantages for use in lab experiments. One of the main advantages is its selective binding to the 5-HT1A receptor, which allows for more precise studies of this receptor's function. Additionally, FTBC is relatively easy to synthesize and purify, which makes it a useful tool for researchers. However, there are also limitations to the use of FTBC in lab experiments. One limitation is that it is a synthetic compound and may not fully replicate the effects of naturally occurring compounds. Additionally, the mechanism of action of FTBC is not fully understood, which can make interpretation of results more difficult.
Zukünftige Richtungen
There are a number of future directions for research on FTBC. One area of research that has gained significant attention is the potential therapeutic applications of FTBC. FTBC has been shown to have anti-inflammatory properties and may have potential applications in treating inflammatory diseases. Additionally, FTBC may have potential applications in treating mood and anxiety disorders. Further research is needed to fully understand the potential therapeutic benefits of FTBC. Another area of future research is the development of new compounds based on FTBC. Researchers are exploring ways to modify the structure of FTBC to improve its selectivity and potency. These new compounds may have even greater potential for use in scientific research and medicine.
Wissenschaftliche Forschungsanwendungen
FTBC has been studied extensively for its potential applications in scientific research. One area of research that has gained significant attention is the use of FTBC as a tool for studying the function of the serotonin receptor. FTBC has been shown to bind selectively to the 5-HT1A receptor, which is involved in regulating mood and anxiety. This selective binding allows researchers to study the function of this receptor in a more precise manner.
Eigenschaften
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2OS/c21-17-7-3-1-6-16(17)14-22-9-11-23(12-10-22)20(24)19-13-15-5-2-4-8-18(15)25-19/h1,3,6-7,13H,2,4-5,8-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBSVOPHROKNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Fluorobenzyl)piperazin-1-yl](4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-quinolinyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4541734.png)
![6-bromo-2-(4-ethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4541744.png)
![7-methyl-2-[1-(methylsulfonyl)-4-piperidinyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541745.png)


![3,5-bis(difluoromethyl)-1-({1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4541765.png)
![2-(allylamino)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4541780.png)
![2-{2-[(4-methoxyphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone](/img/structure/B4541782.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxamide](/img/structure/B4541798.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-bromobenzamide](/img/structure/B4541803.png)
